(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride
CAS No.: 1680174-93-9
Cat. No.: VC4627182
Molecular Formula: C5H9ClF3NO2
Molecular Weight: 207.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1680174-93-9 |
|---|---|
| Molecular Formula | C5H9ClF3NO2 |
| Molecular Weight | 207.58 |
| IUPAC Name | (2S)-2-amino-5,5,5-trifluoropentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1 |
| Standard InChI Key | RQLCJLJVSWUYSK-DFWYDOINSA-N |
| SMILES | C(CC(F)(F)F)C(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C5H9ClF3NO2, with a molecular weight of 207.58 g/mol. Its IUPAC name, (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride, reflects the stereospecific (S)-configuration at the α-carbon and the trifluoromethyl substitution at the terminal position . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological testing .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1680174-93-9 |
| Molecular Formula | C5H9ClF3NO2 |
| Molecular Weight | 207.58 g/mol |
| Configuration | (S)-enantiomer |
| Key Functional Groups | Amino, carboxylate, CF3 |
Stereochemical Considerations
The (S)-configuration at the α-carbon is critical for biological activity, as it mimics the stereochemistry of naturally occurring L-amino acids. This enantiomer is preferentially synthesized via dynamic kinetic resolution (DKR), which achieves >98% enantiomeric excess (ee) under optimized conditions . The trifluoromethyl group introduces steric and electronic effects that stabilize the molecule against enzymatic degradation while enhancing membrane permeability .
Synthesis and Scalability
Dynamic Kinetic Resolution (DKR)
The most practical synthesis route involves DKR of racemic 2-amino-5,5,5-trifluoropentanoic acid using chiral ligands. As reported by Mei et al. , this method enables gram-scale production (up to 20 g) without chromatographic purification. Key steps include:
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Racemate Preparation: Alkylation of glycine Ni(II) complexes with 1,1,1-trifluoro-3-iodopropane.
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DKR: Using (S)-configured ligands to resolve enantiomers via reversible Schiff base formation.
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Acid Hydrolysis: Cleavage of the Ni(II) complex to yield the free amino acid .
Table 2: Optimal DKR Conditions
| Parameter | Value |
|---|---|
| Ligand | (S)-BINAP derivative |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60°C |
| Reaction Time | 48 hours |
| Enantiomeric Excess | 98.2% ee |
Challenges in Scale-Up
While DKR is efficient, scaling beyond 20 g presents challenges:
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Alkylating Agent Stability: CF3-containing iodopropanes degrade under basic conditions, forming trifluoropropene byproducts .
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Oxidation Side Reactions: Atmospheric oxygen promotes formation of 4-phenylquinazoline derivatives, requiring strict inert conditions .
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Diastereomer Separation: Despite high ee, residual (R)-enantiomers necessitate recrystallization for pharmaceutical-grade material .
Physicochemical Properties
Stability Profile
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pH Sensitivity: Stable in acidic conditions (pH 2–5) but undergoes racemization at pH >7 .
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Light Sensitivity: Degrades under UV light, requiring amber glass storage .
Biological Applications and Mechanisms
Enzyme Inhibition
Preliminary studies suggest activity against urease, a therapeutic target for Helicobacter pylori infections. In molecular docking simulations, the trifluoromethyl group forms hydrophobic interactions with the enzyme’s active site, achieving IC50 values comparable to acetohydroxamic acid .
Antihypertensive Activity
Analogous compounds like valsartan derivatives demonstrate angiotensin-II receptor antagonism . While direct evidence for (2S)-2-amino-5,5,5-trifluoropentanoic acid is lacking, its scaffold could serve as a precursor for non-peptide ARBs (angiotensin receptor blockers).
Comparative Analysis with Structural Analogs
vs. (2S)-2-Amino-5-methylhex-5-enoic Acid
While both compounds are non-proteinogenic amino acids, the CF3 group in (2S)-2-amino-5,5,5-trifluoropentanoic acid confers greater metabolic stability than the methylhexenoyl group (CAS 73322-75-5) . The latter’s unsaturated bond increases reactivity but reduces shelf life .
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